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Compound of Interest

Compound Name: Hpk1-IN-26

Cat. No.: B10857815

An in vitro kinase assay is a fundamental tool for characterizing the interaction between a
kinase and its inhibitor. This document provides a detailed protocol for conducting an in vitro
kinase assay for Hpk1-IN-26, a known inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1),
also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1][2][3][4]
[5] This protocol is intended for researchers, scientists, and drug development professionals.

HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling,
making it an attractive target for cancer immunotherapy.[5][6][7][8] Hpk1-IN-26 has been
identified as an inhibitor of HPK1 and can be used to study its role in immune cell function.[4]
The following protocol is based on a luminescent ADP-detection assay format, which is a
common, robust, and sensitive method for measuring kinase activity.[1][3]

Signaling Pathway of HPK1

HPK1 is involved in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement,
HPK1 is activated and subsequently phosphorylates downstream substrates, such as SLP-76,
leading to the attenuation of T-cell activation.[6][7][8] Inhibition of HPK1 by small molecules like
Hpk1-IN-26 is expected to block this negative regulation and enhance T-cell responses.
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Caption: HPK1 signaling pathway and the inhibitory action of Hpk1-IN-26.

Experimental Protocol: In Vitro Kinase Assay for
Hpk1-IN-26

This protocol is designed for a 96-well plate format and utilizes the ADP-Glo™ Kinase Assay
principle, which measures the amount of ADP produced during the kinase reaction as a
guantitative measure of kinase activity.[1][3]

Materials and Reagents
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Reagent Supplier Catalog No.
Recombinant Human HPK1 o

BPS Bioscience 40398
(MAP4K1)
Myelin Basic Protein (MBP), o

BPS Bioscience 79696
substrate
ATP (10 mM) Promega V9121
Hpk1-IN-26 MedchemExpress HY-139857
ADP-Glo™ Kinase Assay Promega V9101
Kinase Assay Buffer (5X) BPS Bioscience 79334
Dithiothreitol (DTT, 1M) Sigma-Aldrich D9779
DMSO Sigma-Aldrich D8418
96-well solid white plates Corning 3917

Microplate reader

(luminescence)

Reagent Preparation

o 1X Kinase Assay Buffer: Prepare 1X kinase assay buffer by diluting the 5X stock with sterile
water. Add DTT to a final concentration of 1 mM.

o HPK1 Enzyme Solution: Thaw the recombinant HPK1 enzyme on ice. Dilute the enzyme to
the desired concentration (e.g., 2-5 ng/pL) in 1X Kinase Assay Buffer. The optimal
concentration should be determined empirically.

o Substrate/ATP Mix: Prepare a solution containing the substrate (MBP) and ATP in 1X Kinase
Assay Buffer. The final concentrations in the reaction will be 0.2 mg/mL for MBP and 50 uM
for ATP.[2][9]

o Hpk1-IN-26 Dilution Series: Prepare a serial dilution of Hpk1-IN-26 in DMSO. A common
starting concentration is 10 mM. Then, dilute this stock in 1X Kinase Assay Buffer to create a
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range of concentrations for IC50 determination (e.g., 100 uM to 0.001 pM). The final DMSO
concentration in the assay should not exceed 1%.[10]

Assay Procedure

The following workflow outlines the steps for the in vitro kinase assay.
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1. Add Hpk1-IN-26
(or DMSO control) to wells

2. Add HPK1 Enzyme

[3. Incubate at RT for 10 min]

4. Add Substrate/ATP Mix

to initiate reaction

[5. Incubate at 30°C for 45 min]

6. Add ADP-Glo™ Reagent

to terminate reaction

[7. Incubate at RT for 40 min]

8. Add Kinase Detection Reagent

[9. Incubate at RT for 30 min]

10. Read Luminescence
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Caption: Experimental workflow for the Hpk1-IN-26 in vitro kinase assay.
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Detailed Steps:

« Inhibitor/Control Addition: To the wells of a 96-well plate, add 5 pL of the Hpk1-IN-26 dilution
series. For the positive control (no inhibition) and negative control (no enzyme) wells, add 5
uL of 1X Kinase Assay Buffer containing the same concentration of DMSO.

e Enzyme Addition: Add 10 pL of the diluted HPK1 enzyme to all wells except the negative
control wells. To the negative control wells, add 10 pL of 1X Kinase Assay Buffer.

e Pre-incubation: Gently mix the plate and incubate at room temperature for 10 minutes to
allow the inhibitor to bind to the enzyme.

e Reaction Initiation: Add 10 pL of the Substrate/ATP Mix to all wells to initiate the kinase
reaction. The total reaction volume is 25 pL.

e Kinase Reaction Incubation: Mix the plate and incubate at 30°C for 45 minutes.

e Reaction Termination: Add 25 pL of ADP-Glo™ Reagent to each well to terminate the kinase
reaction and deplete the remaining ATP.

o ADP to ATP Conversion: Incubate the plate at room temperature for 40 minutes.

» Signal Generation: Add 50 pL of Kinase Detection Reagent to each well to convert the newly
synthesized ADP to ATP and generate a luminescent signal.

 Signal Stabilization: Incubate the plate at room temperature for 30 minutes to stabilize the
luminescent signal.

o Data Acquisition: Measure the luminescence using a microplate reader.

Data Analysis

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase
activity. The percentage of inhibition can be calculated using the following formula:

% Inhibition = 100 * (1 - (RLU_inhibitor - RLU_negative_control) / (RLU_positive_control -
RLU_negative_control))
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Where:

e RLU_inhibitor is the relative luminescence units from the wells with Hpk1-IN-26.

e RLU_positive_control is the luminescence from the wells with enzyme but no inhibitor.
e RLU_negative_control is the luminescence from the wells with no enzyme.

The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity
by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the assay protocol.

Parameter

Value

Total Reaction Volume

25 L

HPK1 Concentration

2-5 ng/uL (final)

Substrate (MBP) Concentration

0.2 mg/mL (final)

ATP Concentration

50 uM (final)

Hpk1-IN-26 Concentration Range

0.001 uM to 100 pM (example)

Final DMSO Concentration

<1%

Kinase Reaction Incubation

30°C for 45 minutes

ADP-Glo™ Reagent Incubation

Room temperature for 40 minutes

Kinase Detection Incubation

Room temperature for 30 minutes

Plate Format

96-well, solid white

Detection Method

Luminescence
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [In vitro kinase assay protocol for Hpk1-IN-26].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10857815#in-vitro-kinase-assay-protocol-for-hpk1-in-
26]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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